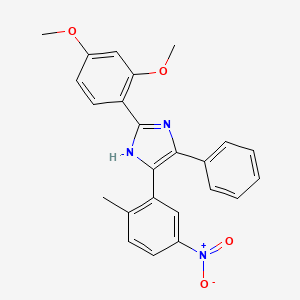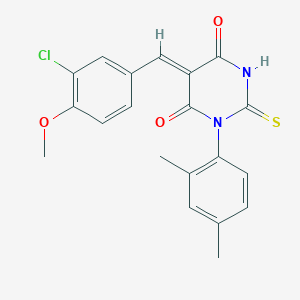![molecular formula C13H21BrN2O2 B5142677 (2-aminoethyl){2-[2-(4-bromo-2-methylphenoxy)ethoxy]ethyl}amine](/img/structure/B5142677.png)
(2-aminoethyl){2-[2-(4-bromo-2-methylphenoxy)ethoxy]ethyl}amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-aminoethyl){2-[2-(4-bromo-2-methylphenoxy)ethoxy]ethyl}amine, also known as BMEA, is a chemical compound used in scientific research. It is a derivative of the beta-adrenergic receptor agonist salbutamol, which is commonly used in the treatment of asthma. BMEA has been found to have potential applications in various fields, including biochemistry, pharmacology, and neuroscience.
Wissenschaftliche Forschungsanwendungen
(2-aminoethyl){2-[2-(4-bromo-2-methylphenoxy)ethoxy]ethyl}amine has been found to have potential applications in various fields of scientific research. In pharmacology, (2-aminoethyl){2-[2-(4-bromo-2-methylphenoxy)ethoxy]ethyl}amine has been shown to activate the beta-adrenergic receptor, which is involved in the regulation of heart rate, blood pressure, and bronchodilation. (2-aminoethyl){2-[2-(4-bromo-2-methylphenoxy)ethoxy]ethyl}amine has also been found to have potential applications in neuroscience research, as it has been shown to modulate the activity of the dopamine transporter, which is involved in the regulation of dopamine levels in the brain.
Wirkmechanismus
(2-aminoethyl){2-[2-(4-bromo-2-methylphenoxy)ethoxy]ethyl}amine activates the beta-adrenergic receptor by binding to the receptor and inducing a conformational change. This results in the activation of intracellular signaling pathways, including the cyclic adenosine monophosphate (cAMP) pathway. (2-aminoethyl){2-[2-(4-bromo-2-methylphenoxy)ethoxy]ethyl}amine has also been shown to modulate the activity of the dopamine transporter by binding to the transporter and inhibiting dopamine uptake.
Biochemical and Physiological Effects
(2-aminoethyl){2-[2-(4-bromo-2-methylphenoxy)ethoxy]ethyl}amine has been found to have various biochemical and physiological effects. In vitro studies have shown that (2-aminoethyl){2-[2-(4-bromo-2-methylphenoxy)ethoxy]ethyl}amine can increase cAMP levels in cells expressing the beta-adrenergic receptor. (2-aminoethyl){2-[2-(4-bromo-2-methylphenoxy)ethoxy]ethyl}amine has also been found to increase the release of dopamine in the brain, which may contribute to its potential therapeutic effects in neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (2-aminoethyl){2-[2-(4-bromo-2-methylphenoxy)ethoxy]ethyl}amine in lab experiments is that it is a relatively stable compound that can be easily synthesized. (2-aminoethyl){2-[2-(4-bromo-2-methylphenoxy)ethoxy]ethyl}amine also has a high affinity for the beta-adrenergic receptor, which makes it a useful tool for studying the receptor's function. However, one limitation of using (2-aminoethyl){2-[2-(4-bromo-2-methylphenoxy)ethoxy]ethyl}amine is that it is not selective for the beta-adrenergic receptor, and can also activate other receptors, such as the alpha-adrenergic receptor.
Zukünftige Richtungen
There are several potential future directions for (2-aminoethyl){2-[2-(4-bromo-2-methylphenoxy)ethoxy]ethyl}amine research. One area of interest is the development of more selective beta-adrenergic receptor agonists that can be used in the treatment of asthma and other respiratory disorders. Another area of interest is the potential therapeutic applications of (2-aminoethyl){2-[2-(4-bromo-2-methylphenoxy)ethoxy]ethyl}amine in neurological disorders, such as Parkinson's disease and addiction. Further research is needed to fully understand the mechanisms underlying (2-aminoethyl){2-[2-(4-bromo-2-methylphenoxy)ethoxy]ethyl}amine's effects on the beta-adrenergic receptor and dopamine transporter, and to determine its potential therapeutic applications in various fields of medicine.
Conclusion
In conclusion, (2-aminoethyl){2-[2-(4-bromo-2-methylphenoxy)ethoxy]ethyl}amine is a chemical compound with potential applications in various fields of scientific research. It can be synthesized using a relatively simple method and has been found to activate the beta-adrenergic receptor and modulate the activity of the dopamine transporter. (2-aminoethyl){2-[2-(4-bromo-2-methylphenoxy)ethoxy]ethyl}amine has potential therapeutic applications in respiratory disorders and neurological disorders, and further research is needed to fully understand its mechanisms of action and potential therapeutic benefits.
Synthesemethoden
(2-aminoethyl){2-[2-(4-bromo-2-methylphenoxy)ethoxy]ethyl}amine can be synthesized by reacting 4-bromo-2-methylphenol with 2-chloroethylamine hydrochloride, followed by reaction with 2-(2-chloroethoxy)ethylamine hydrochloride. The resulting compound is then treated with sodium hydroxide to yield (2-aminoethyl){2-[2-(4-bromo-2-methylphenoxy)ethoxy]ethyl}amine.
Eigenschaften
IUPAC Name |
N'-[2-[2-(4-bromo-2-methylphenoxy)ethoxy]ethyl]ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21BrN2O2/c1-11-10-12(14)2-3-13(11)18-9-8-17-7-6-16-5-4-15/h2-3,10,16H,4-9,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIVSUJQSJVASKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OCCOCCNCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[2-[2-(4-bromo-2-methylphenoxy)ethoxy]ethyl]ethane-1,2-diamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

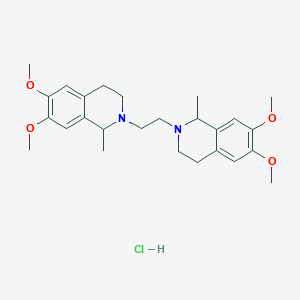
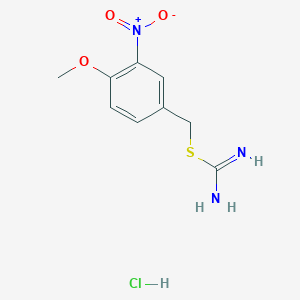
![N-(4-methylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea](/img/structure/B5142607.png)
![N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5142612.png)
![3-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}-6-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B5142619.png)
![N-[2-(acetylamino)phenyl]-2-(1-naphthyloxy)acetamide](/img/structure/B5142634.png)
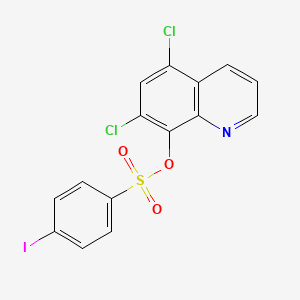
![N~2~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B5142636.png)
![1,3,4,6-tetra-O-acetyl-2-[(2-chlorobenzoyl)amino]-2-deoxyhexopyranose](/img/structure/B5142664.png)
![2-[5-(2-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B5142666.png)

![N-{1-[1-(2,1,3-benzoxadiazol-5-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopentanecarboxamide](/img/structure/B5142679.png)
